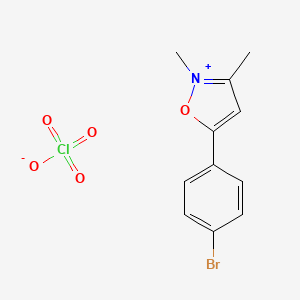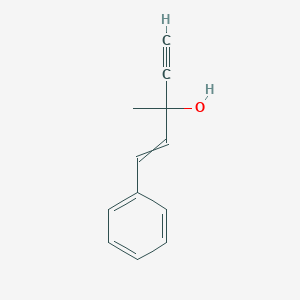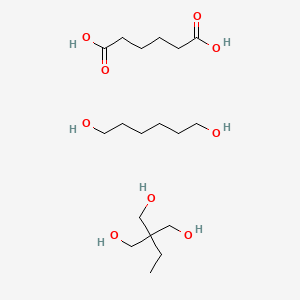
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol: is a compound that combines three distinct chemical entities: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol, hexanedioic acid, and hexane-1,6-diol. Each of these components has unique properties and applications in various fields, including organic synthesis, polymer chemistry, and industrial manufacturing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound can be synthesized through the aldol condensation reaction of n-butyraldehyde and formaldehyde under alkaline conditions.
Hexanedioic acid:
Hexane-1,6-diol: This diol is synthesized by the hydrogenation of adipic acid esters or by the reduction of adipic acid.
Industrial Production Methods:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Industrially, this compound is produced in large quantities for use in the manufacture of alkyd resins, high-gloss coatings, and ion exchange resins.
Hexanedioic acid: Industrial production involves the oxidation of cyclohexane in the presence of air and a catalyst, followed by purification steps.
Hexane-1,6-diol: Produced industrially through the catalytic hydrogenation of adipic acid esters.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Hexanedioic acid can be reduced to hexane-1,6-diol.
Substitution: These compounds can participate in various substitution reactions, such as esterification and etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acidic or basic catalysts are used depending on the specific reaction.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, diols.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a precursor in the synthesis of various polymers and resins .
- Employed in the production of coatings and adhesives.
Biology
- Utilized in the preparation of biodegradable polymers for medical applications.
Medicine
- Investigated for use in drug delivery systems due to its biocompatibility.
Industry
Wirkmechanismus
The mechanism of action for these compounds varies based on their application:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Acts as a crosslinking agent in polymer chemistry, enhancing the mechanical properties of the resulting materials.
Hexanedioic acid: Functions as a monomer in the production of nylon and other polyamides.
Hexane-1,6-diol: Serves as a building block in the synthesis of polyurethanes and other polymers.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trimethylolpropane: Similar to 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol but with different branching.
Adipic acid: Another name for hexanedioic acid, widely used in the production of nylon.
1,6-Hexanediol: Similar to hexane-1,6-diol, used in the production of polyurethanes.
Uniqueness:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Unique due to its multifunctional hydroxyl groups, making it highly versatile in polymer synthesis.
Hexanedioic acid: Known for its role in producing durable and flexible nylon fibers.
Hexane-1,6-diol: Valued for its ability to impart flexibility and toughness to polyurethanes.
Eigenschaften
CAS-Nummer |
56266-32-1 |
|---|---|
Molekularformel |
C18H38O9 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C6H10O4.C6H14O3.C6H14O2/c7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8/h1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;7-8H,1-6H2 |
InChI-Schlüssel |
CYRLVLGZIQDFER-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
Verwandte CAS-Nummern |
56266-32-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
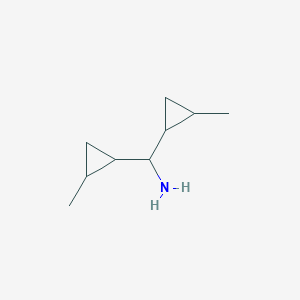
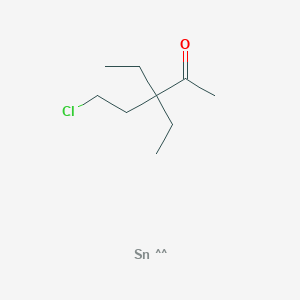
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
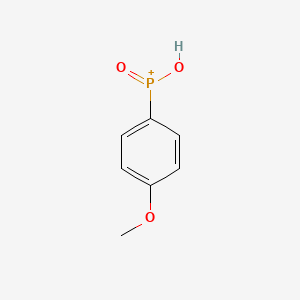

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
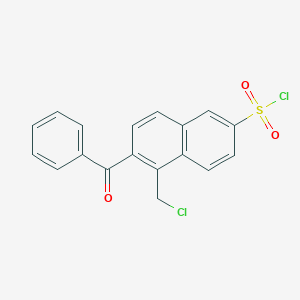
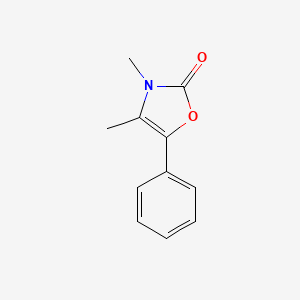
![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
